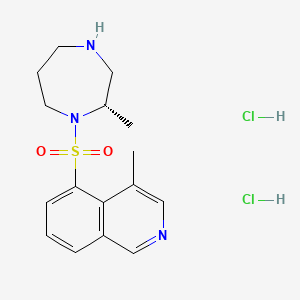

H-1152 Dihidrocloruro

Descripción general

Descripción

H-1152 dihidrocloruro, también conocido como H1152 2HCl, es un sólido cristalino de color blanco a amarillo pálido. Pertenece a la categoría de inhibidores selectivos de la cinasa Rho (ROCK). Su nombre químico es ®-(+)-2-Ciano-3-(3-(4-piridil)tieno[3,2-d]pirimidin-6-il)prop-2-enamida dihidrocloruro . Exploremos sus diversas facetas:

Aplicaciones Científicas De Investigación

H-1152 dihidrocloruro ha encontrado aplicaciones en varios dominios científicos:

Biología Celular: Los investigadores lo utilizan para modular los procesos celulares influenciados por las vías de señalización ROCK.

Investigación del Cáncer: Su impacto en la migración celular, la invasión y la dinámica del citoesqueleto lo hace relevante en los estudios del cáncer.

Neurociencia: La inhibición de ROCK afecta el crecimiento neuronal y la plasticidad.

Investigación Cardiovascular: Juega un papel en la contracción del músculo liso vascular.

Ingeniería de Tejidos: H-1152 contribuye a los estudios de regeneración tisular.

Mecanismo De Acción

Los efectos de H-1152 se derivan de su inhibición de ROCK. Los objetivos moleculares y las vías involucradas incluyen Rho GTPasas, dinámica del citoesqueleto de actina y fosforilación de miosina. Al interrumpir estos procesos, influye en la motilidad celular, la contractilidad y la forma.

Análisis Bioquímico

Biochemical Properties

H-1152 Dihydrochloride is known for its high selectivity and potency as a ROCK inhibitor. It exhibits a Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2 . The compound also interacts with other protein kinases, albeit with much weaker affinity. For instance, it has IC50 values of 3.03 μM for PKA, 5.68 μM for PKC, 0.360 μM for PKG, 0.745 μM for Aurora A, and 0.180 μM for CaMKII . These interactions highlight the compound’s specificity towards ROCK over other kinases.

Cellular Effects

H-1152 Dihydrochloride influences various cellular processes by inhibiting ROCK activity. This inhibition affects cell contraction, motility, and proliferation. For example, it prevents the phosphorylation of MARCKS in cells stimulated by lysophosphatidic acid and inhibits EP3-stimulated nitric oxide formation . Additionally, H-1152 Dihydrochloride has been shown to prevent the fragmentation of apoptotic cells and relieve neuropathic pain . These effects underscore the compound’s role in modulating cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, H-1152 Dihydrochloride exerts its effects by binding to the ATP-binding site of ROCK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MYPT1 and LIMK, which are involved in actin cytoskeleton organization and cell contraction . The compound’s high selectivity for ROCK over other kinases ensures that its effects are primarily mediated through ROCK inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-1152 Dihydrochloride have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Long-term studies have shown that H-1152 Dihydrochloride maintains its inhibitory effects on ROCK activity, although its potency may decrease slightly over extended periods. Additionally, the compound’s degradation products have not been found to exhibit significant biological activity, ensuring that its effects are primarily due to the intact compound .

Dosage Effects in Animal Models

The effects of H-1152 Dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant adverse effects. At higher doses, H-1152 Dihydrochloride can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

H-1152 Dihydrochloride is involved in metabolic pathways related to ROCK signaling. It inhibits the phosphorylation of downstream targets such as MYPT1 and LIMK, which are critical for actin cytoskeleton organization . The compound’s interactions with other kinases, although weaker, suggest that it may also influence other signaling pathways, albeit to a lesser extent.

Transport and Distribution

H-1152 Dihydrochloride is a cell-permeable compound, allowing it to effectively enter cells and inhibit ROCK activity . The compound’s distribution within cells and tissues is facilitated by its interactions with transporters and binding proteins. These interactions ensure that H-1152 Dihydrochloride is localized to areas where ROCK activity is prevalent, thereby maximizing its inhibitory effects.

Subcellular Localization

The subcellular localization of H-1152 Dihydrochloride is primarily within the cytoplasm, where it interacts with ROCK and other kinases . The compound’s ability to inhibit ROCK activity in specific cellular compartments underscores its role in modulating localized cellular processes. Additionally, H-1152 Dihydrochloride’s interactions with other kinases suggest that it may also influence signaling pathways in other subcellular compartments, although to a lesser extent.

Análisis De Reacciones Químicas

El compuesto experimenta diversas reacciones, incluida la oxidación, la reducción y la sustitución. Aquí hay algunos puntos clave:

Inhibición de ROCK: H-1152 inhibe selectivamente la cinasa de proteína asociada a Rho (ROCK) con un impresionante valor de Ki de 1.6 nM. ROCK2 es el objetivo principal, con una IC50 de 12 nM.

Otros Objetivos: También inhibe levemente PKA, PKC y MLCK (valores de Ki 0.63 μM, 9.27 μM y 10.1 μM, respectivamente).

Productos Principales: Los productos exactos formados durante estas reacciones no están explícitamente documentados, pero una investigación adicional puede revelar información adicional.

Comparación Con Compuestos Similares

Si bien H-1152 es único debido a su selectividad por ROCK2, otros compuestos relacionados incluyen:

Alisertib (MLN8237): Un potente inhibidor de la cinasa Aurora.

Barasertib (AZD1152-HQPA): Otro inhibidor de la cinasa Aurora.

Tozasertib (VX-680): Se dirige a las cinasas Aurora y las cinasas similares a Polo.

ZM 447439: Un inhibidor de la cinasa con una actividad más amplia.

Métodos De Preparación

H-1152 dihidrocloruro puede sintetizarse utilizando rutas y condiciones de reacción específicas. Desafortunadamente, los métodos sintéticos detallados no están fácilmente disponibles en la literatura. Los métodos de producción industrial probablemente involucren la optimización del rendimiento, la pureza y la escalabilidad.

Propiedades

IUPAC Name |

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOPDSJOLUQULZ-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880075 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871543-07-6, 451462-58-1 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

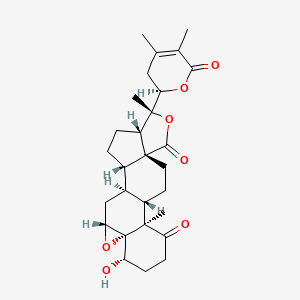

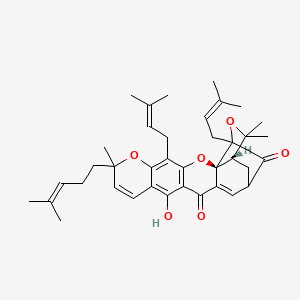

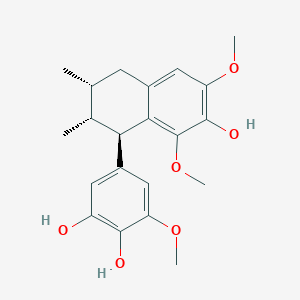

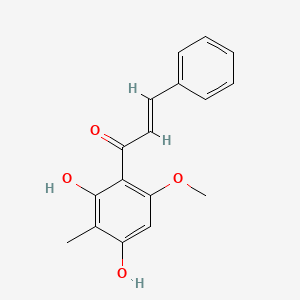

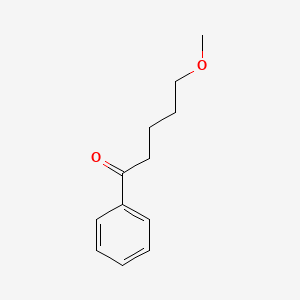

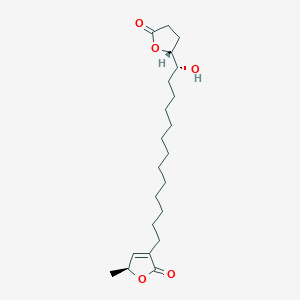

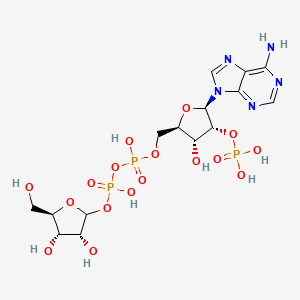

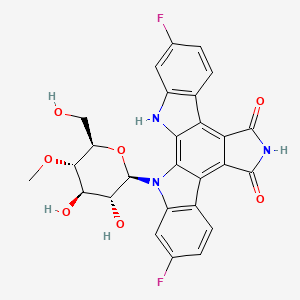

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.